![molecular formula C13H8INO3S B6280005 3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione CAS No. 1291742-64-7](/img/no-structure.png)
3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed carbonylation and condensation reactions . For instance, aromatic polyamides containing cardo groups and triphenylphosphine oxide structures were synthesized by a heterogeneous palladium-catalyzed carbonylation and condensation of bis(4-(3-iodophenoxy)phenyl)phenylphosphine oxide (BIPPO), aromatic diamines bearing cardo groups, and carbon monoxide .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “3,3’,5-triiodo-L-thyronine” and “2-(3-iodophenoxy)pyrimidine”, have been analyzed . These compounds typically contain iodine, oxygen, nitrogen, and carbon atoms arranged in a complex structure.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve palladium-catalyzed carbonylation and condensation reactions . These reactions are typically carried out in N,N-dimethylacetamide (DMAc) under 1 atm of CO at 120 °C.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “3,3’,5-triiodo-L-thyronine”, have been analyzed . These compounds are typically insoluble in water and have a high molecular weight .
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “3-(4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenyl)propanoic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment when handling such compounds .
Future Directions
While there is limited information on the specific compound “3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione”, research on similar compounds continues to be an active area of study . Future research may focus on further understanding the synthesis, properties, and potential applications of these types of compounds.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione involves the reaction of 3-iodophenol with 2-aminobenzenethiol followed by cyclization and oxidation steps.", "Starting Materials": [ "3-iodophenol", "2-aminobenzenethiol", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-iodophenol in sodium hydroxide solution and add 2-aminobenzenethiol. Stir the mixture at room temperature for several hours to allow for the formation of the intermediate.", "Step 2: Acidify the reaction mixture with acetic acid to obtain the desired product as a solid precipitate.", "Step 3: Cyclize the product by heating it in the presence of a suitable cyclization agent such as phosphorus pentoxide.", "Step 4: Oxidize the cyclized product using hydrogen peroxide to obtain the final product, 3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione." ] } | |
CAS RN |
1291742-64-7 |
Product Name |
3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione |
Molecular Formula |
C13H8INO3S |
Molecular Weight |
385.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.